molecular formula C11H16N8S2 B4835563 2,2'-[1,3-propanediylbis(thio)]di(4,6-pyrimidinediamine)

2,2'-[1,3-propanediylbis(thio)]di(4,6-pyrimidinediamine)

Cat. No. B4835563
M. Wt: 324.4 g/mol
InChI Key: XXMBOCLOWCXOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[1,3-propanediylbis(thio)]di(4,6-pyrimidinediamine), also known as PDDP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique structure that allows it to interact with biological systems in a variety of ways, making it a valuable tool for investigating the mechanisms of various physiological processes.

Mechanism of Action

The exact mechanism of action of 2,2'-[1,3-propanediylbis(thio)]di(4,6-pyrimidinediamine) is not fully understood, but it is thought to involve the formation of covalent bonds between the compound and various biological molecules. This interaction can lead to changes in the structure and function of these molecules, which can in turn affect various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2,2'-[1,3-propanediylbis(thio)]di(4,6-pyrimidinediamine) can have a wide range of biochemical and physiological effects, including the inhibition of enzymes involved in DNA replication and repair, the modulation of ion channels and receptors, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2'-[1,3-propanediylbis(thio)]di(4,6-pyrimidinediamine) in scientific research is its versatility. This compound can be used to investigate a wide range of biological processes and can be easily modified to suit different experimental needs. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research on 2,2'-[1,3-propanediylbis(thio)]di(4,6-pyrimidinediamine). Some possible areas of investigation include the development of new synthesis methods, the exploration of its potential therapeutic applications, and the further elucidation of its mechanisms of action. Additionally, there is a need for more studies on the safety and toxicity of this compound, particularly in relation to its potential use in humans.
Conclusion:
Overall, 2,2'-[1,3-propanediylbis(thio)]di(4,6-pyrimidinediamine) is a highly promising compound for scientific research, with a wide range of potential applications in biochemistry, pharmacology, and other fields. While there are still many questions to be answered about its mechanisms of action and safety, the continued study of this compound is likely to yield valuable insights into the workings of biological systems and the development of new therapeutic agents.

Scientific Research Applications

2,2'-[1,3-propanediylbis(thio)]di(4,6-pyrimidinediamine) has a wide range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to interact with a variety of biological molecules, including proteins, DNA, and RNA. It has also been used as a tool for studying the mechanisms of enzyme-catalyzed reactions, as well as for investigating the effects of various drugs and other compounds on biological systems.

properties

IUPAC Name

2-[3-(4,6-diaminopyrimidin-2-yl)sulfanylpropylsulfanyl]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N8S2/c12-6-4-7(13)17-10(16-6)20-2-1-3-21-11-18-8(14)5-9(15)19-11/h4-5H,1-3H2,(H4,12,13,16,17)(H4,14,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMBOCLOWCXOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1N)SCCCSC2=NC(=CC(=N2)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.